
(4-tert-Butylcyclohex-1-en-1-yl)(trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- is an organotin compound with the molecular formula C13H22Sn. This compound is characterized by the presence of a tin (Sn) atom bonded to a cyclohexenyl group and three methyl groups. Organotin compounds are widely used in various industrial and research applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- typically involves the reaction of a cyclohexenyl derivative with a tin reagent. One common method is the reaction of 4-(1,1-dimethylethyl)-1-cyclohexen-1-yl chloride with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The tin atom can participate in substitution reactions, where one or more of the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学的研究の応用
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Organotin compounds, including this one, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of organotin compounds in drug development and as therapeutic agents.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism by which Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The tin atom can form bonds with various biological molecules, potentially disrupting normal cellular functions. The specific pathways involved depend on the context of its use, such as its role in catalysis or its biological activity.
類似化合物との比較
Similar Compounds
Stannane, trimethyl(1-methylethyl)-: This compound has a similar structure but with an isopropyl group instead of a cyclohexenyl group.
Stannane, [4-(1,1-dimethylethyl)phenyl]trimethyl-: This compound features a phenyl group instead of a cyclohexenyl group.
Uniqueness
Stannane, [4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]trimethyl- is unique due to the presence of the cyclohexenyl group, which imparts different chemical and physical properties compared to its analogs
特性
CAS番号 |
102073-66-5 |
|---|---|
分子式 |
C13H26Sn |
分子量 |
301.06 g/mol |
IUPAC名 |
(4-tert-butylcyclohexen-1-yl)-trimethylstannane |
InChI |
InChI=1S/C10H17.3CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;;;;/h5,9H,6-8H2,1-3H3;3*1H3; |
InChIキー |
MAHIMLVSYMPYIM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=CC1)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



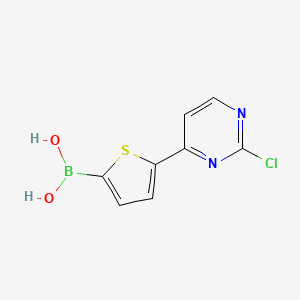
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B14084691.png)
![Sodium hydride;thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B14084693.png)
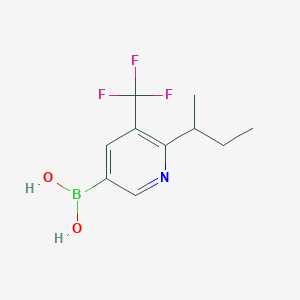
![1-[4-(Pentyloxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084700.png)
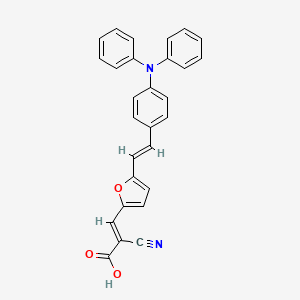
![1-tert-Butyl 4-ethyl 4-[(2-bromophenyl)methyl]piperidine-1,4-dicarboxylate](/img/structure/B14084707.png)
![4-[bis(2-methylpropyl)amino]-1,1-diphenylbutan-1-ol;(Z)-but-2-enedioic acid](/img/structure/B14084720.png)
![1-(3,4-Diethoxyphenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084723.png)
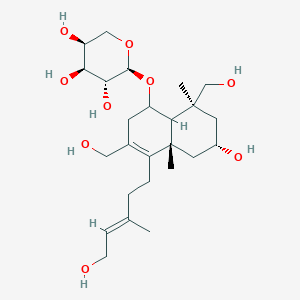
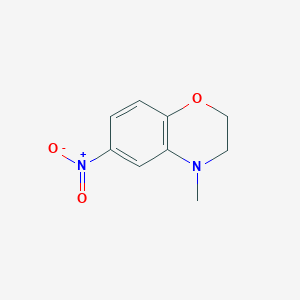
![7-Chloro-6-methyl-1-[4-(propan-2-yl)phenyl]-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084741.png)

